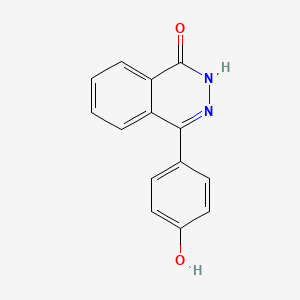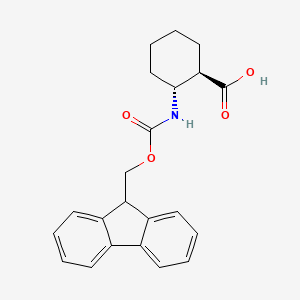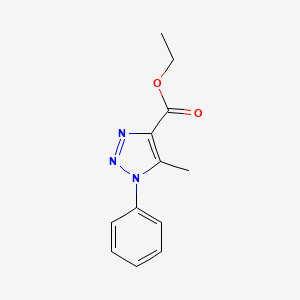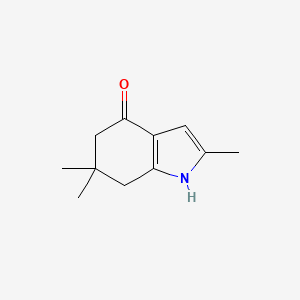
4-fluoro-N-propylbenzenesulfonamide
Overview
Description
4-Fluoro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H12FNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the para position and a propyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
4-Fluoro-N-propylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of dihydropteroate, a precursor of folic acid, thus disrupting bacterial growth and proliferation .
Biochemical Pathways
The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a crucial cofactor for enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides indirectly disrupt these pathways, leading to impaired DNA replication and RNA transcription, and ultimately, bacterial death .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, and are excreted primarily in the urine The presence of the fluorine atom might influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and thereby impairing nucleotide synthesis, the compound causes bacterial death, making it an effective antibacterial agent .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, certain substances may compete with sulfonamides for plasma protein binding sites, potentially affecting the compound’s distribution within the body . Additionally, bacterial resistance can develop through mutation or acquisition of resistance genes, which can significantly impact the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-propylbenzenesulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline is sulfonated to form benzenesulfonamide.
Fluorination: Benzenesulfonamide is fluorinated at the para position using a fluorinating agent such as N-fluorobenzenesulfonimide.
N-Propylation: The final step involves the N-propylation of 4-fluorobenzenesulfonamide using propylamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Fluoro-N-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a probe in studying enzyme interactions and protein binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Used as a fluorinating agent.
4-Fluorobenzenesulfonamide: Lacks the propyl group.
N-Propylbenzenesulfonamide: Lacks the fluorine atom.
Uniqueness
4-Fluoro-N-propylbenzenesulfonamide is unique due to the presence of both the fluorine atom and the propyl group. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and improved binding affinity, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-fluoro-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBBWACEQXVMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368795 | |
| Record name | 4-fluoro-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-05-6 | |
| Record name | 4-fluoro-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


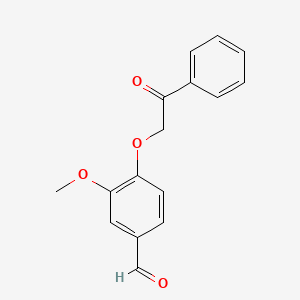
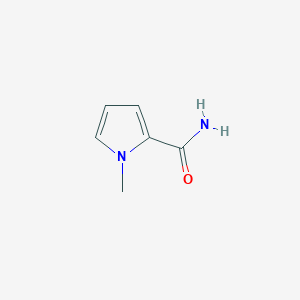
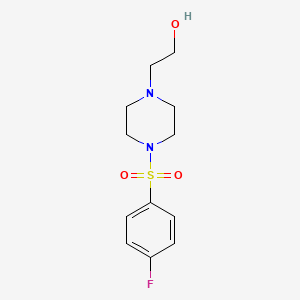


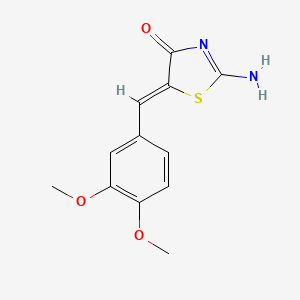

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)


